molecular formula C16H17N3O B7463024 N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No. B7463024
M. Wt: 267.33 g/mol
InChI Key: XSMOTIJRRJCWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as PDMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDMI belongs to the class of isoquinoline carboxamides and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these pathways, this compound can induce apoptosis, cell cycle arrest, and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound can induce apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound can improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its relatively simple synthesis method and high purity. This compound can also be easily scaled up for large-scale production. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.

Future Directions

There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One of the future directions is to explore the potential therapeutic applications of this compound in other diseases such as autoimmune disorders and metabolic disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Furthermore, the development of this compound analogs with improved pharmacological properties could also be a future direction for research.

Synthesis Methods

The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one with benzoyl chloride in the presence of triethylamine. The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(18-11-13-4-3-8-17-10-13)19-9-7-14-5-1-2-6-15(14)12-19/h1-6,8,10H,7,9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMOTIJRRJCWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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